SF2312

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

107729-45-3 |

|---|---|

Molecular Formula |

C4H8NO6P |

Molecular Weight |

197.08 |

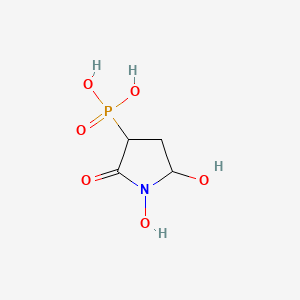

IUPAC Name |

(1,5-dihydroxy-2-oxopyrrolidin-3-yl)phosphonic acid |

InChI |

InChI=1S/C4H8NO6P/c6-3-1-2(12(9,10)11)4(7)5(3)8/h2-3,6,8H,1H2,(H2,9,10,11) |

InChI Key |

CGWBGDOPBYWJKZ-UHFFFAOYSA-N |

SMILES |

C1C(C(=O)N(C1O)O)P(=O)(O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

SF2312; SF 2312; SF-2312 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SF2312

Introduction

SF2312 is a natural phosphonate antibiotic produced by the actinomycete Micromonospora.[1][2] Initially identified as an antibiotic with activity under anaerobic conditions, its precise mechanism of action was unknown for many years.[2][3] Subsequent research has revealed that this compound is a highly potent, low-nanomolar inhibitor of enolase, a critical enzyme in the glycolytic pathway.[3][4] This discovery has positioned this compound as the most potent naturally occurring inhibitor of glycolysis reported to date and a molecule of significant interest for both anti-infective and anti-cancer applications.[4][5] This guide provides a detailed examination of its core mechanism, supported by quantitative data, experimental protocols, and visualizations of the key pathways and processes involved.

Core Mechanism of Action: Enolase Inhibition

The primary molecular target of this compound is enolase (also known as phosphopyruvate hydratase), the penultimate enzyme in the glycolysis pathway.[1][5] Enolase catalyzes the reversible dehydration of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (PEP).[5] This is a crucial step for energy generation, and its inhibition disrupts the cell's ability to produce ATP, particularly in environments or cell types that rely heavily on glycolysis.[4]

Transition-State Analogue Mimicry

This compound functions as a transition-state analogue.[6][7] Its structure mimics the high-energy aci-carboxylate/carbanion intermediate that is formed during the enolase-catalyzed conversion of 2-PGA to PEP.[6] This mimicry allows this compound to bind with very high affinity to the enolase active site, effectively blocking the enzyme's function.

Stereospecific Binding to the Active Site

This compound has two stereocenters, but its inhibitory activity is driven almost exclusively by a single enantiomer.[5][7] Co-crystallization studies with human enolase 2 (ENO2) have consistently shown that only the (3S,5S)-enantiomer binds to the active site.[5][7][8] This stereospecificity is critical for its potent activity.

The binding mechanism involves key interactions within the enzyme's active site. The phosphonate group of this compound coordinates with two essential magnesium ions (Mg²⁺) and forms salt bridge interactions with key amino acid residues, such as Arginine 371 (R371) in human enolase.[4] This tight binding effectively sequesters the enzyme, preventing it from processing its natural substrate, 2-PGA. The kinetics of inhibition are complex, appearing non-competitive with respect to 2-PGA at lower concentrations of this compound and competitive at higher concentrations.[9]

Signaling and Metabolic Pathway Context

This compound directly targets a central metabolic pathway, glycolysis. By inhibiting enolase, it causes an accumulation of the upstream metabolite, 2-PGA, and a depletion of the downstream product, PEP, disrupting cellular bioenergetics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 3. This compound is a natural phosphonate inhibitor of enolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The 3S Enantiomer Drives Enolase Inhibitory Activity in this compound and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional and structural basis of E. coli enolase inhibition by this compound: a mimic of the carbanion intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The 3 S Enantiomer Drives Enolase Inhibitory Activity in this compound and Its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | Enolase inhibitor | Probechem Biochemicals [probechem.com]

SF2312: A Potent, Natural Phosphonate Inhibitor of Enolase

A Technical Guide for Researchers and Drug Development Professionals

Introduction

SF2312 is a naturally occurring phosphonate antibiotic produced by the actinomycete Micromonospora.[1][2] Initially of unknown function, it has been identified as a highly potent, low-nanomolar inhibitor of enolase, a critical enzyme in the glycolytic pathway.[1][2][3] Enolase catalyzes the dehydration of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (PEP), a vital step in cellular energy production.[2][4] The potent inhibitory activity of this compound against this key metabolic enzyme has positioned it as a valuable tool for cancer research, particularly for tumors exhibiting a high dependence on glycolysis, a phenomenon known as the Warburg effect.[5][6] This technical guide provides an in-depth overview of this compound, including its mechanism of action, inhibitory activity, and the experimental protocols used for its characterization.

Quantitative Inhibitory Activity of this compound and its Analogs

This compound demonstrates potent inhibition of enolase across different isoforms. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its related compounds against human enolase isoforms 1 (ENO1) and 2 (ENO2).

| Compound | Target Enzyme | IC50 (nM) | Notes |

| This compound | Human Recombinant ENO1 | 37.9 | A potent natural inhibitor of enolase.[3][7] |

| Human Recombinant ENO2 | 42.5 | Exhibits similar potency against both ENO1 and ENO2 isoforms.[3][7] | |

| Enolase in D423 cell lysates | ~10 - 50 | Potency varies depending on the source of the enzyme.[5] | |

| Methylthis compound | Human ENO1 & ENO2 | ~10 | A synthetic analog designed to prevent epimerization, equipotent to this compound.[2] |

| (3S)-Methylthis compound | Human ENO1 & ENO2 | ~10 | The 3S enantiomer is the active form, showing significantly higher potency.[2] |

| (3R)-Methylthis compound | Human ENO1 & ENO2 | ~15,000 | The 3R enantiomer is approximately 2000-fold less potent, highlighting stereospecificity.[2] |

| deoxy-SF2312 | Enolase | ~2,000 | Lacks the 5-hydroxyl group, resulting in significantly reduced potency.[5] |

| PhAH | Enolase | nM range | Phosphonoacetohydroxamate, a known potent synthetic enolase inhibitor used as a reference.[5] |

Mechanism of Action: A Transition State Analog

This compound functions as a transition state analog inhibitor of enolase.[2] The enolase reaction proceeds through a carbanionic intermediate. The structure of this compound, particularly its phosphonate and hydroxamate moieties, mimics this high-energy intermediate, allowing it to bind with high affinity to the enzyme's active site.[2][5]

X-ray crystallography studies have revealed that the phosphonate group of this compound coordinates with the catalytic magnesium ions (Mg²⁺) in the enolase active site.[5] This interaction, along with hydrogen bonding to key amino acid residues, stabilizes the inhibitor within the active site, preventing the binding and conversion of the natural substrate, 2-PGA.[5] The inhibition kinetics of this compound are complex, exhibiting a mixed competitive and non-competitive profile with respect to 2-PGA, which may be related to the dimeric nature of the enolase enzyme.[5]

Caption: Mechanism of this compound inhibition of the enolase reaction.

Experimental Protocols

1. Enolase Inhibition Assay (Coupled Enzyme Assay)

This protocol describes a common method to determine the inhibitory activity of compounds like this compound against enolase. The assay is based on a coupled enzyme system where the product of the enolase reaction, PEP, is converted to pyruvate by pyruvate kinase (PK), which is then reduced to lactate by lactate dehydrogenase (LDH), consuming NADH in the process. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.

Materials:

-

Recombinant human ENO1 or ENO2

-

This compound or other test inhibitors

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 10 mM MgCl₂, 1 mM β-mercaptoethanol

-

2-Phosphoglycerate (2-PGA) solution

-

Adenosine 5'-diphosphate (ADP) solution

-

Pyruvate Kinase (PK)

-

Lactate Dehydrogenase (LDH)

-

β-Nicotinamide adenine dinucleotide, reduced form (NADH)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare Reagent Mix: In the assay buffer, prepare a reagent mix containing ADP, NADH, PK, and LDH at their final desired concentrations.

-

Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Enzyme and Inhibitor Incubation: To each well of the microplate, add the enolase enzyme solution and the this compound dilutions. Include control wells with enzyme and buffer (no inhibitor) and wells with buffer only (blank). Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the reagent mix to all wells.

-

Start the Reaction: Initiate the enzymatic reaction by adding the 2-PGA substrate solution to all wells.

-

Kinetic Measurement: Immediately place the microplate in the reader and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes) at a constant temperature (e.g., 25°C).

-

Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves. Determine the percent inhibition for each this compound concentration relative to the uninhibited control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: General experimental workflow for determining the IC50 of this compound.

2. Cell-Based Proliferation Assay

This protocol is used to assess the effect of this compound on the proliferation of cancer cells, particularly those with a dependency on specific enolase isoforms (e.g., ENO1-deleted glioma cells).[5]

Materials:

-

Cancer cell lines (e.g., D423 ENO1-deleted glioma cells and isogenic ENO1-rescued control cells)[5]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

96-well cell culture plates

-

Cell proliferation reagent (e.g., resazurin-based or crystal violet)

-

Plate reader for absorbance or fluorescence measurement

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-treated control wells.

-

Incubation: Incubate the cells with the compound for the desired period (e.g., 72 hours).[5]

-

Viability Assessment: After the incubation period, assess cell viability using a suitable method. For example, with a resazurin-based assay, add the reagent to each well and incubate for 2-4 hours. Then, measure the fluorescence.

-

Data Analysis: Normalize the fluorescence/absorbance values of the treated wells to the vehicle-treated control wells to determine the percentage of cell viability. Plot the percent viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

This compound is a powerful and specific inhibitor of enolase with significant potential as a research tool and a lead compound for the development of novel anticancer therapeutics. Its mechanism as a transition state analog provides a strong basis for its high potency. The detailed protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other enolase inhibitors. Future research may focus on improving its pharmacological properties, such as cell permeability, to enhance its therapeutic efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound is a natural phosphonate inhibitor of enolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

The Antibiotic SF2312: A Technical Guide to its Origin, Discovery, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the antibiotic SF2312, a natural phosphonate with potent inhibitory activity against the glycolytic enzyme enolase. Initially discovered from the actinomycete Micromonospora sp. during a screening program for antibiotics with efficacy under anaerobic conditions, this compound has since garnered significant interest for its unique mode of action and potential therapeutic applications. This document details the origin of this compound, its discovery, and the experimental protocols for its production and characterization. Quantitative data, including physicochemical properties and antimicrobial activity, are presented in structured tables for clarity. Furthermore, a visualization of the glycolytic pathway and the inhibitory action of this compound is provided to elucidate its mechanism.

Origin and Discovery

The antibiotic this compound is a secondary metabolite produced by a strain of the actinomycete genus Micromonospora.[1][2] Its discovery was the result of a targeted screening effort to identify novel antimicrobial agents that exhibit enhanced activity in anaerobic environments.[3] This characteristic suggested a potential mechanism of action targeting metabolic pathways that are crucial for microbial survival in the absence of oxygen, such as glycolysis.

Subsequent research confirmed that this compound is a potent inhibitor of enolase, a key enzyme in the glycolytic pathway.[1][4] This inhibition disrupts the conversion of 2-phosphoglycerate to phosphoenolpyruvate, a critical step in energy production.[4][5] The chemical structure of this compound was identified as (1,5-dihydroxy-2-oxopyrrolidin-3-yl)phosphonic acid.[6]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and further investigation.

| Property | Value | Reference |

| Molecular Formula | C4H8NO6P | [4] |

| Molecular Weight | 197.08 g/mol | [4] |

| CAS Number | 107729-45-3 | [4] |

| Appearance | Solid powder | [4] |

| Solubility | Soluble in water and DMSO | [2] |

| InChI Key | CGWBGDOPBYWJKZ-UHFFFAOYSA-N | [4] |

| SMILES | O=C1N(O)C(O)CC1P(O)(O)=O | [4] |

Biological Activity

Mechanism of Action

This compound exerts its antimicrobial effect by targeting and inhibiting the enzyme enolase (phosphopyruvate hydratase).[1][4] Enolase catalyzes the reversible dehydration of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (PEP) in the penultimate step of glycolysis. By inhibiting this crucial enzymatic step, this compound disrupts the primary pathway for ATP production, particularly under anaerobic conditions where organisms are heavily reliant on glycolysis for energy.[1][4]

Antimicrobial Spectrum

This compound has demonstrated a broad spectrum of antibacterial activity, with notable potency against Salmonella and Staphylococcus species.[7] Its efficacy is weaker against E. coli.[7] The compound has not been found to be active against fungi.[7] The following table summarizes the available Minimum Inhibitory Concentration (MIC) data.

| Microorganism | MIC (µg/mL) | Reference |

| Escherichia coli | 400 | [2] |

| Acinetobacter baumannii | 400 | [2] |

| Pseudomonas aeruginosa | 400 | [2] |

| Staphylococcus aureus | 400 | [2] |

Enolase Inhibition

This compound is a highly potent inhibitor of human recombinant enolase isoforms, with low nanomolar IC50 values.

| Enzyme | IC50 (nM) | Reference |

| Human Recombinant ENO1 | 37.9 | [7] |

| Human Recombinant ENO2 | 42.5 | [7] |

Experimental Protocols

Fermentation of Micromonospora sp. for this compound Production (Generalized Protocol)

-

Inoculum Preparation: A pure culture of Micromonospora sp. is inoculated into a seed culture medium. A suitable medium would be a rich broth such as Tryptic Soy Broth or a specific seed medium containing glucose, yeast extract, and peptone. The culture is incubated at 28-30°C for 2-3 days on a rotary shaker to ensure vigorous growth.

-

Production Fermentation: The seed culture is then transferred to a larger production fermenter containing a production medium designed to promote secondary metabolite synthesis. A typical production medium for Micromonospora might contain a slower-metabolized carbon source like starch or dextrin, and a complex nitrogen source such as soybean meal or peptone, along with essential minerals. The fermentation is carried out at 28-30°C with controlled aeration and agitation for a period of 5-7 days. The pH of the medium is monitored and maintained within a suitable range, typically between 6.5 and 7.5.

-

Monitoring Production: The production of this compound in the fermentation broth is monitored periodically using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector.

Isolation and Purification of this compound (Generalized Protocol)

The following is a plausible, generalized protocol for the isolation and purification of a polar, water-soluble phosphonate antibiotic like this compound from a fermentation broth. This protocol is based on common techniques used for the purification of natural products.

-

Biomass Removal: The fermentation broth is centrifuged or filtered to remove the Micromonospora mycelium and other solid particles.

-

Initial Extraction: Due to the polar nature of this compound, an initial purification step might involve adsorption of the active compound from the clarified broth onto an ion-exchange resin or a non-polar adsorbent resin.

-

Elution: The adsorbed this compound is then eluted from the resin using a suitable solvent system, likely a buffered aqueous solution with an increasing salt concentration or a gradient of an organic solvent like methanol or acetonitrile in water.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to achieve high purity. These steps may include:

-

Gel Filtration Chromatography: To separate compounds based on size.

-

Ion-Exchange Chromatography: To exploit the charged nature of the phosphonate group for further purification.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): As a final polishing step to obtain highly pure this compound. A C18 column with a water/acetonitrile or water/methanol gradient containing a suitable buffer would likely be employed.

-

-

Characterization: The purified this compound is then characterized using various analytical techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, to confirm its identity and purity.

Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. A standard broth microdilution method is typically used.

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of this compound: A series of twofold dilutions of this compound are prepared in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well containing the diluted this compound is inoculated with the bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are also included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours. For anaerobic testing, the incubation is performed in an anaerobic chamber.

-

Determination of MIC: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the mechanism of action of this compound and a generalized workflow for its discovery and characterization.

Caption: Inhibition of the glycolytic pathway by the antibiotic this compound.

Caption: Generalized workflow for the discovery and characterization of this compound.

References

- 1. The fermentative production of gentamicins by Micromonospora purpurea (1974) | Abou-Zeid A. Abou-Zeid | 5 Citations [scispace.com]

- 2. Antibiotic G-418, a New Micromonospora-Produced Aminoglycoside with Activity Against Protozoa and Helminths: Fermentation, Isolation, and Preliminary Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural and Functional Studies of Bacterial Enolase, a Potential Target Against Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Isolation and screening of actinomycetes producing antimicrobial substances from an extreme Moroccan biotope - PMC [pmc.ncbi.nlm.nih.gov]

- 6. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]

- 7. researchgate.net [researchgate.net]

The Glycolysis Inhibitor SF2312: A Technical Guide to its Mechanism and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of SF2312, a natural phosphonate antibiotic that has been identified as a highly potent inhibitor of the glycolytic enzyme enolase. This document outlines the core mechanism of action of this compound, its selective effects on cancer cells, and detailed experimental protocols for its study.

Core Mechanism of Action: Enolase Inhibition

This compound is a natural product of the actinomycete Micromonospora that functions as a potent, low-nanomolar inhibitor of enolase, a critical enzyme in the glycolytic pathway.[1][2][3][4] Enolase catalyzes the reversible dehydration of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (PEP), the penultimate step in glycolysis.[5] By directly binding to the active site of enolase, this compound effectively blocks this crucial step, leading to a halt in the glycolytic cascade and subsequent depletion of ATP.[2]

The inhibitory action of this compound is particularly effective under anaerobic conditions, where cells are heavily reliant on glycolysis for energy production.[1] Structural studies, including X-ray crystallography, have revealed that the (3S,5S)-enantiomer of this compound is the active form that binds to the enzyme's active site.[5]

Selective Toxicity in ENO1-Deleted Cancers

A significant aspect of this compound's therapeutic potential lies in its selective toxicity towards cancer cells harboring a homozygous deletion of the ENO1 gene.[1][2] The ENO1 gene encodes the enolase isoform ENO1. Many cancers, particularly gliomas, have a passenger deletion of the ENO1 gene, which makes them solely dependent on the ENO2 isoform for glycolytic activity.[1][5] While this compound is a pan-enolase inhibitor, affecting both ENO1 and ENO2, the profound reliance of ENO1-deleted cancer cells on ENO2 makes them exceptionally vulnerable to its inhibitory effects.[1][6] In contrast, normal cells and cancer cells with intact ENO1 can compensate for the inhibition of one isoform, exhibiting significantly lower sensitivity to this compound.[1][6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound from various studies.

| Target | IC50 (nM) | Source |

| Human Recombinant ENO1 | 37.9 | MedChemExpress[6] |

| Human Recombinant ENO2 | 42.5 | MedChemExpress[6] |

| ENO2 (in human cancer cells) | ~10 | Molecules[5] |

| Enolase (various sources) | 10 - 50 | PMC - NIH[1] |

Table 1: In Vitro Inhibitory Activity of this compound

| Cell Line | Condition | Effect | Concentration | Source |

| D423 Glioma (ENO1-deleted) | Proliferation (2 weeks) | Inhibition | Low µM range | PMC - NIH[1] |

| D423 Glioma (ENO1-rescued) | Proliferation (2 weeks) | Inhibition | >200 µM | PMC - NIH[1] |

| D423 Glioma (ENO1-deleted) | Apoptosis | Induction | Starting at 12.5 µM | ResearchGate[7] |

| D423 Glioma (ENO1-rescued) | Apoptosis | Induction | Only at 400 µM | ResearchGate[7] |

| D423 & Gli56 (ENO1-deleted) | Glucose Consumption & Lactate Production | Profound Inhibition | 10 µM | PMC - NIH[1] |

| D423 & Gli56 (ENO1-deleted) | Conversion of ¹³C-glucose to ¹³C-lactate | Dose-dependent reduction | 10 µM | PMC - NIH[1][6] |

| D423 & Gli56 (ENO1-deleted) | Conversion of ¹³C-1 glucose to ¹³C-3 glycerate | Dramatic Increase | 10 µM | PMC - NIH[1] |

Table 2: Cellular Effects of this compound

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action of this compound and the logical basis for its selective toxicity.

Caption: this compound inhibits the conversion of 2-PGA to PEP by targeting Enolase.

Caption: this compound induces cell death selectively in ENO1-deleted cancer cells.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the effects of this compound.

Enolase Activity Assay

The inhibitory effect of this compound on enolase activity can be measured using two primary methods:

-

Indirect Coupled Assay: This method links the production of PEP to the oxidation of NADH.[5]

-

Principle: The assay measures the decrease in NADH fluorescence (excitation at 340 nm, emission at 460 nm) or absorbance at 340 nm. Enolase converts 2-PGA to PEP. Pyruvate kinase (PK) then converts PEP to pyruvate, which is subsequently reduced to lactate by lactate dehydrogenase (LDH), oxidizing NADH to NAD+ in the process.

-

Reaction Mixture:

-

Purified recombinant human ENO1 or ENO2, or cell lysates.

-

2-phosphoglycerate (2-PGA) as the substrate.

-

Pyruvate kinase (PK) and lactate dehydrogenase (LDH) in excess.

-

ADP and NADH.

-

Varying concentrations of this compound.

-

-

Procedure: The reaction is initiated by the addition of 2-PGA, and the rate of NADH oxidation is monitored over time.

-

-

Direct PEP Formation Assay: This method directly measures the formation of PEP.[5]

-

Principle: PEP has a characteristic absorbance at 240 nm. This assay is particularly useful for bacterial lysates with high endogenous NADH oxidase activity.

-

Reaction Mixture:

-

Enzyme source (e.g., E. coli lysate).

-

2-PGA.

-

Varying concentrations of this compound.

-

-

Procedure: The increase in absorbance at 240 nm is measured to determine the rate of PEP formation.

-

Cell Proliferation and Viability Assays

The selective toxicity of this compound on different cell lines is assessed using standard cell proliferation and viability assays.

-

Method:

-

Plate ENO1-deleted and isogenic ENO1-rescued cells at a low density.

-

Treat cells with a range of this compound concentrations for an extended period (e.g., 72 hours to 2 weeks).[1][7]

-

Assess cell proliferation by counting cell numbers or using DNA-binding fluorescent dyes like Hoechst 33342.[7]

-

Determine cell viability and apoptosis using assays such as YO-PRO-1 staining, which identifies apoptotic cells.[7]

-

Metabolic Flux Analysis using ¹³C-Labeled Glucose

To confirm the inhibition of glycolysis in intact cells, metabolic flux analysis using stable isotope tracing is employed.[1]

-

Principle: Cells are cultured in a medium containing ¹³C-labeled glucose. The incorporation of ¹³C into downstream metabolites is then quantified using techniques like nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry.

-

Procedure:

-

Culture ENO1-deleted and control cells in a medium containing [U-¹³C]-glucose or [1-¹³C]-glucose.

-

Treat the cells with this compound or a vehicle control for a specified period (e.g., 72 hours).[1]

-

Extract metabolites from the cell culture medium and/or cell lysates.

-

Analyze the extracts by NMR or mass spectrometry to quantify the levels of ¹³C-labeled lactate, glycerate, and other relevant metabolites.[1] A decrease in ¹³C-lactate and an increase in ¹³C-glycerate are indicative of enolase inhibition.[1]

-

Caption: Workflow for analyzing metabolic flux with ¹³C-labeled glucose.

Conclusion

This compound represents a promising therapeutic agent that targets a fundamental metabolic pathway in cancer cells. Its potent inhibition of enolase and, more importantly, its selective toxicity towards ENO1-deleted tumors, offer a clear rationale for its further development. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the intricate details of this compound's mechanism of action and to explore its full therapeutic potential in preclinical and clinical settings. The development of more cell-permeable pro-drug derivatives of this compound, such as POMHEX, further enhances its translational prospects.[8]

References

- 1. This compound is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. search.lib.umanitoba.ca [search.lib.umanitoba.ca]

- 3. researchgate.net [researchgate.net]

- 4. This compound is a natural phosphonate inhibitor of enolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The 3S Enantiomer Drives Enolase Inhibitory Activity in this compound and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

SF2312: A Potent, Natural Phosphonate Inhibitor of Enolase

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SF2312 is a naturally occurring phosphonate antibiotic produced by the actinomycete Micromonospora.[1][2][3] Initially of unknown function, it has been identified as a highly potent, low-nanomolar inhibitor of enolase, a critical enzyme in the glycolytic pathway.[1][2][3][4] This technical guide provides a comprehensive overview of the biochemical properties of this compound, its mechanism of action, and its selective cytotoxicity against cancer cells with specific genetic deletions. The information is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action: Enolase Inhibition

This compound functions as a potent inhibitor of enolase, the enzyme that catalyzes the penultimate step in glycolysis: the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (PEP).[1][5] The compound is a transition state analogue, binding to the active site of the enolase enzyme.[5]

Structurally, this compound is similar to the synthetic tool compound inhibitor, phosphonoacetohydroxamate (PhAH).[1][2][6] Its cyclic, ring-stabilized structure is predicted to enhance binding affinity by stabilizing the inhibitor in a bound conformation.[1][2][3] X-ray crystallography studies have revealed that this compound, specifically the (3S,5S)-enantiomer, occupies the active site of human enolase 2 (ENO2).[5] The phosphono group of this compound coordinates with a catalytic magnesium ion (Mg(B)) and forms salt bridge interactions with key amino acid residues, such as R371, in the active site pocket.[1]

This inhibition of enolase disrupts the glycolytic flux, leading to a depletion of downstream metabolites like ATP and an accumulation of upstream metabolites.[4] This disruption of cellular bioenergetics is the primary basis for its antibiotic and cytotoxic effects.[1]

Biochemical and Cellular Activity Data

The inhibitory and cytotoxic potency of this compound has been quantified across various experimental systems. The data below summarizes its activity against enolase isoforms and its selective effects on cancer cell lines.

| Parameter | Target/Cell Line | Value | Conditions |

| IC50 | Human Recombinant ENO1 | 37.9 nM | In vitro enzymatic assay |

| IC50 | Human Recombinant ENO2 | 42.5 nM | In vitro enzymatic assay |

| Proliferation Inhibition | D423 Glioma (ENO1-deleted) | Low µM range | 2-week treatment |

| Proliferation Inhibition | D423 Glioma (ENO1-rescued) | >200 µM | 2-week treatment |

| Cell Death Induction | D423 Glioma (ENO1-deleted) | Starts at 12.5 µM | 72-hour treatment |

| Cell Death Induction | D423 Glioma (ENO1-rescued) | Starts at 400 µM | 72-hour treatment |

Data compiled from multiple sources.[7][8]

Signaling Pathway Inhibition

This compound directly targets a key step in the glycolysis pathway. The inhibition of enolase leads to a metabolic bottleneck, preventing the formation of PEP, a high-energy molecule crucial for ATP synthesis via substrate-level phosphorylation.

Caption: Inhibition of Enolase by this compound in the Glycolytic Pathway.

Experimental Protocols

Enolase Enzymatic Activity Assay

This protocol is used to determine the in vitro potency of this compound against enolase.

-

Enzyme Source: Recombinant human ENO1 and ENO2 are expressed and purified. Alternatively, cell lysates from cell lines overexpressing the target enzyme, such as the D423 cell line, can be used.[1]

-

Inhibitor Preparation: this compound is synthesized and prepared in a suitable buffer at various concentrations.

-

Incubation: The inhibitor is pre-incubated with the enolase enzyme to allow for binding.[1]

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, 2-phosphoglycerate (typically at 5 mM).[1]

-

Activity Measurement: The conversion of 2-PGA to PEP is monitored over time, often by coupling the reaction to pyruvate kinase and lactate dehydrogenase and measuring the decrease in NADH absorbance at 340 nm.

-

Data Analysis: Enzymatic activity is normalized to a no-inhibitor control. The IC50 value is calculated by plotting the normalized activity as a function of inhibitor concentration.[1]

Cell Proliferation and Viability Assays

These assays assess the cytotoxic and cytostatic effects of this compound on cancer cells.

-

Cell Culture: ENO1-deleted glioma cells (e.g., D423, Gli56) and their isogenic ENO1-rescued counterparts are cultured under standard conditions (e.g., DMEM, 10% FBS, 37°C, 5% CO2).[1] For some experiments, cells are cultured under hypoxic conditions to enhance reliance on glycolysis.[1]

-

Treatment: Cells are seeded in multi-well plates and treated with a range of this compound concentrations for a specified duration (e.g., 72 hours for cell death, 2 weeks for proliferation).[1][7]

-

Viability/Proliferation Measurement: Cell viability is assessed using methods such as crystal violet staining, MTT assay, or commercial assays that measure ATP content (e.g., CellTiter-Glo).

-

Data Analysis: Results are normalized to vehicle-treated controls to determine the relative inhibition of proliferation or cell death at each concentration.

X-ray Crystallography for Structural Determination

This method provides atomic-level detail of the this compound-enolase interaction.

-

Protein Crystallization: Recombinant human ENO2 is expressed, purified, and crystallized to form apo crystals.[5]

-

Co-crystallization: The apo crystals are soaked in a cryoprotectant solution containing a saturating concentration of this compound (e.g., 4 mM) for a period (e.g., 16 hours) to allow the compound to diffuse into the active site.[1]

-

Data Collection: The crystals are flash-frozen, and X-ray diffraction data are collected at a synchrotron source.

-

Structure Solution and Refinement: The diffraction data are processed to solve the three-dimensional structure of the ENO2-SF2312 complex, revealing the precise binding mode and interactions.[5]

¹³C-Glucose Tracing for Metabolite Analysis

This technique tracks the flow of carbon from glucose through the glycolytic pathway to confirm the site of inhibition in intact cells.

-

Cell Culture and Treatment: ENO1-deleted and ENO1-rescued cells are cultured and treated with this compound (e.g., 10 µM) or a vehicle control.[7]

-

Isotope Labeling: The standard glucose in the medium is replaced with U-¹³C-glucose, and cells are incubated to allow for its metabolism.

-

Metabolite Extraction: Polar metabolites are extracted from the cells using a solvent like methanol.

-

Analysis: The extracted metabolites are analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) to quantify the abundance of ¹³C-labeled metabolites upstream (e.g., 3-phosphoglycerate) and downstream (e.g., lactate) of the enolase step.[1]

-

Data Interpretation: A significant increase in the ratio of ¹³C-labeled upstream metabolites to downstream metabolites in this compound-treated cells confirms enolase inhibition.[1]

Experimental and Logic Workflow

The evaluation of this compound's efficacy typically follows a logical progression from in vitro characterization to cellular and mechanistic studies.

References

- 1. This compound is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is a natural phosphonate inhibitor of enolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 4. search.lib.umanitoba.ca [search.lib.umanitoba.ca]

- 5. The 3S Enantiomer Drives Enolase Inhibitory Activity in this compound and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

Structural Analysis of SF2312 and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the natural phosphonate antibiotic SF2312 and its analogs. It covers the compound's mechanism of action as a potent enolase inhibitor, its structural characteristics, and the activity of its derivatives. This document synthesizes key findings from published research to offer a comprehensive resource for professionals in drug development and related scientific fields.

Core Findings: this compound as a Potent Enolase Inhibitor

This compound, a natural product from the actinomycete Micromonospora, has been identified as a highly potent, low-nanomolar inhibitor of enolase, a critical enzyme in the glycolysis pathway.[1][2][3][4] This inhibitory action is the basis for its antibiotic properties and its potential as an anticancer agent, particularly for tumors with a deletion of the ENO1 gene.[1][2]

Structurally, this compound is a cyclic phosphonate that acts as a transition state analog, mimicking a high-energy carbanion intermediate formed during the enolase-catalyzed conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (PEP).[5][6][7] X-ray crystallography studies have revealed that this compound binds to the active site of both human and bacterial enolase, coordinating with magnesium ions essential for catalysis.[1][5][6]

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound and its key analogs against various enolase enzymes and cell lines.

| Compound | Target Enzyme | IC50 (nM) |

| This compound | Human Recombinant ENO1 | 37.9 |

| Human Recombinant ENO2 | 42.5 | |

| E. coli Enolase Lysates | ~10 | |

| Methylthis compound | E. coli Enolase Lysates | ~10 |

| (3S)-Methylthis compound | Isolated Enzymatic Assay | Up to 2000-fold more potent than (3R)-Methylthis compound |

| (3R)-Methylthis compound | Isolated Enzymatic Assay | Minimal activity |

| PhAH | Enolase | nM range |

| deoxy-SF2312 | T. brucei ENO | 600 ± 230 |

Table 1: In Vitro Inhibitory Activity of this compound and Analogs. [8][9][10][11]

| Cell Line | Compound | Effect | Concentration |

| D423 (ENO1-deleted glioma) | This compound | Inhibition of proliferation | Low µM range |

| Induction of cell death | Starts at 12.5 µM | ||

| Eradication under hypoxia | >6.25 µM (72h) | ||

| D423 (ENO1-rescued) | This compound | Inhibition of proliferation | >200 µM |

| Induction of cell death | Only at 400 µM | ||

| Gli56 (ENO1-deleted glioma) | This compound | Selective toxicity | Not specified |

| D423 (ENO1-deleted glioma) | Methylthis compound | Selective toxicity | ~2 µM |

| D423 (ENO1-deleted glioma) | (3S)-Methylthis compound | Toxicity | ~2 µM |

| D423 (ENO1-deleted glioma) | (3R)-Methylthis compound | Minimal toxicity | Up to 400 µM |

Table 2: Cellular Activity of this compound and Analogs. [1][7][9]

Structural Insights and Analogs

This compound possesses two stereocenters, but co-crystallization studies have consistently shown that the (3S,5S)-enantiomer is the active form that binds to the enolase active site.[7] However, the acidity of the proton at the C-3 position leads to rapid epimerization, making the synthesis of enantiomerically pure this compound challenging.[7]

To overcome this, the analog Methylthis compound was developed, featuring a methyl group at the C-3 position. This modification prevents epimerization and allowed for the separation and testing of individual enantiomers.[7] Experiments with enantiopure Methylthis compound confirmed that the (3S)-enantiomer is responsible for the potent enolase inhibitory activity.[7] In fact, (3S)-Methylthis compound was up to 2000-fold more potent than its (3R) counterpart in enzymatic assays.[7] Racemic Methylthis compound itself demonstrated equipotency to this compound in both enzymatic and cellular assays.[7][10]

Another key analog is deoxy-SF2312 , which lacks the hydroxyl group at the 1-position of the pyrrolidinone ring.[9]

Mechanism of Action: Glycolysis Inhibition

This compound exerts its biological effects by inhibiting enolase, the penultimate enzyme in the glycolytic pathway. This leads to a blockage in the conversion of 2-PGA to PEP, resulting in the accumulation of upstream metabolites and the depletion of downstream products, including pyruvate and, subsequently, lactate.[1] In cells highly dependent on glycolysis for ATP production, such as certain cancer cells or bacteria under anaerobic conditions, this inhibition leads to energy depletion and cell death.[1][8]

Experimental Protocols

Enolase Activity Assay (Coupled Assay)

This indirect assay measures enolase activity by coupling the production of PEP to the pyruvate kinase and lactate dehydrogenase reactions. The oxidation of NADH to NAD+ is monitored by the decrease in fluorescence or absorbance at 340 nm.

-

Reaction Mixture Preparation: Prepare a reaction buffer containing triethanolamine, KCl, MgSO4, and ADP.

-

Enzyme and Substrate Addition: Add pyruvate kinase, lactate dehydrogenase, NADH, and the enolase enzyme (either purified or in cell lysate) to the reaction mixture.

-

Initiation of Reaction: Start the reaction by adding the enolase substrate, 2-phosphoglycerate (2-PGA).

-

Inhibitor Testing: To determine the IC50 of this compound or its analogs, pre-incubate the enolase with varying concentrations of the inhibitor before adding the substrate.

-

Data Acquisition: Monitor the rate of NADH oxidation by measuring the change in absorbance or fluorescence over time. The rate of this reaction is proportional to the enolase activity.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a control without the inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1][11]

X-ray Crystallography for Structural Determination

Determining the co-crystal structure of enolase with this compound or its analogs provides direct insight into the binding mode of the inhibitor.

-

Protein Expression and Purification: Express recombinant human ENO2 in E. coli and purify the protein to homogeneity.

-

Crystallization: Grow apo-crystals of ENO2 using established methods.

-

Soaking: Soak the apo-crystals in a cryoprotectant solution containing a high concentration (e.g., 2-4 mM) of this compound or its analog for several hours (e.g., 16 hours).[1]

-

Data Collection: Flash-freeze the soaked crystals in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure by molecular replacement using a known enolase structure as a search model. Refine the model against the experimental data to obtain the final structure of the enolase-inhibitor complex.[1][7]

Cell Proliferation and Viability Assays

These assays are used to determine the effect of this compound and its analogs on the growth and survival of cell lines, particularly comparing ENO1-deleted and ENO1-intact cells.

-

Cell Seeding: Plate cells at a low density in multi-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of the inhibitor or a vehicle control.

-

Incubation: Incubate the cells for an extended period (e.g., 72 hours to 2 weeks), replacing the medium with fresh inhibitor as needed.[1][9]

-

Quantification of Cell Number: At the end of the treatment period, quantify the total number of cells using a method such as Hoechst 33342 staining, which stains the nuclei of all cells.[9]

-

Quantification of Cell Death: To assess apoptosis or cell death, use a dye such as YO-PRO-1, which selectively enters cells with compromised plasma membranes.[9]

-

Data Analysis: Normalize the cell counts to the vehicle-treated control to determine the percent inhibition of proliferation or the percent of cell death. Plot these values against the inhibitor concentration to generate dose-response curves.[9]

Conclusion

This compound is a potent and specific inhibitor of enolase with promising therapeutic potential. The structural and functional analyses of this compound and its analogs, such as Methylthis compound, have provided a deep understanding of its mechanism of action and have paved the way for the rational design of next-generation enolase inhibitors. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers aiming to further investigate this important class of molecules.

References

- 1. This compound is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. search.lib.umanitoba.ca [search.lib.umanitoba.ca]

- 3. This compound is a natural phosphonate inhibitor of enolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 5. Functional and structural basis of E. coli enolase inhibition by this compound: a mimic of the carbanion intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The 3S Enantiomer Drives Enolase Inhibitory Activity in this compound and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. dash.harvard.edu [dash.harvard.edu]

SF2312 Enolase Inhibition for Cancer Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SF2312, a potent natural product inhibitor of the glycolytic enzyme enolase, and its application in cancer research. Particular focus is given to its mechanism of action, its selective targeting of cancer cells with specific genetic deletions, and the experimental methodologies used to characterize its activity.

Executive Summary

This compound is a phosphonate antibiotic produced by the actinomycete Micromonospora.[1] It has been identified as a highly potent, low-nanomolar inhibitor of enolase, a critical enzyme in the glycolytic pathway.[1][2] This inhibitory action forms the basis of its potential as an anti-cancer agent, particularly through a "collateral lethality" approach in tumors with homozygous deletion of the ENO1 gene.[3] Such cancer cells become solely reliant on the ENO2 isoform for glycolysis, rendering them highly susceptible to enolase inhibition by this compound.[1][4] Preclinical studies have demonstrated the selective toxicity of this compound against ENO1-deleted glioma cells, leading to decreased cell proliferation and induction of apoptosis.[5][6] This guide details the quantitative data from these studies, provides in-depth experimental protocols for key assays, and visualizes the underlying biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical research on this compound and its derivatives.

Table 1: In Vitro Enolase Inhibition by this compound

| Compound | Target | IC50 (nM) | Source |

| This compound | Human Recombinant ENO1 | 37.9 | [1] |

| This compound | Human Recombinant ENO2 | 42.5 | [1] |

| Methylthis compound | E. coli cell lysate enolase | ~10 | [7] |

Table 2: Cellular Activity of this compound in ENO1-Deleted Glioma Cells (D423 Cell Line)

| Parameter | This compound Concentration | Effect in ENO1-deleted cells | Effect in ENO1-rescued cells | Source |

| Cell Proliferation | Low µM range | Inhibition | Inhibition only above 200 µM | [1][5] |

| Apoptosis Induction | Starting at 12.5 µM | Induction of cell death | Induction of cell death only at 400 µM | [5] |

| Hypoxic Cell Viability | >6.25 µM (72h) | Eradication of cells | Not specified | [1] |

Table 3: Cellular Activity of this compound Derivatives

| Compound | Cell Line | IC50 (nM) | Notes | Source |

| POMSF | ENO1-deleted glioma | ~50 | ~100-fold more potent than this compound | [4] |

| (3S)-Methylthis compound | ENO1-deleted glioma | ~2,000 | The active enantiomer of this compound | [6] |

| (3R)-Methylthis compound | ENO1-deleted glioma | >400,000 | Minimal toxicity | [6] |

Mechanism of Action and Signaling Pathways

This compound functions as a potent inhibitor of enolase, which catalyzes the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (PEP) in the penultimate step of glycolysis. By blocking this crucial step, this compound disrupts ATP production, particularly in cancer cells that heavily rely on glycolysis for their energy needs (the Warburg effect).

The therapeutic strategy for this compound is centered on the concept of collateral lethality . In certain cancers, such as glioblastoma, a homozygous deletion of the tumor suppressor locus 1p36 leads to the coincidental loss of the ENO1 gene.[4] These cancer cells survive by upregulating the paralogous gene, ENO2. However, this creates a specific vulnerability, as the inhibition of the remaining ENO2 enzyme by this compound leads to a complete shutdown of glycolysis and subsequent cell death.[1][4] Normal cells, which possess a functional ENO1 gene, are significantly less affected.[1]

Detailed Experimental Protocols

The following are detailed protocols for key experiments used in the evaluation of this compound.

Enolase Enzymatic Activity Assay (NADH-linked)

This assay measures enolase activity by coupling the production of PEP to the oxidation of NADH, which can be monitored spectrophotometrically.

Materials:

-

Assay Buffer: 100 mM Triethanolamine (pH 7.4), 10 mM KCl, 5 mM MgSO₄

-

Reagents: 400 µM NADH, 2 mM ADP, 2-phosphoglycerate (2-PGA), Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH)

-

This compound stock solution

-

96-well microplate

-

Plate reader capable of kinetic absorbance measurements at 340 nm

Procedure:

-

Prepare the assay buffer and all reagents.

-

Add cell lysates or purified enolase to the wells of the 96-well plate.

-

Add varying concentrations of this compound to the wells and incubate for a pre-determined time.

-

To initiate the reaction, add a master mix containing 2-PGA, ADP, NADH, PK, and LDH. The conversion of 2-PGA to PEP by enolase is the rate-limiting step.

-

Immediately place the plate in a pre-warmed plate reader and begin kinetic measurements of absorbance at 340 nm to monitor the oxidation of NADH to NAD+.

-

Record data at regular intervals for a specified duration.

-

Calculate the rate of reaction for each this compound concentration and determine the IC50 value.

Cell Proliferation Assay (Crystal Violet Staining)

This assay quantifies cell number as a measure of cell proliferation by staining the nuclei of adherent cells with crystal violet.

Materials:

-

ENO1-deleted and control glioma cell lines

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution

-

10% Formalin

-

0.5% Crystal Violet staining solution

-

10% Acetic Acid

-

Plate reader capable of absorbance measurements at 595 nm

Procedure:

-

Seed cells at a density of 1.5 x 10³ cells per well in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound. Include vehicle-only controls.

-

Incubate the plates for the desired treatment period (e.g., 2 weeks), replacing the media with fresh this compound-containing media as needed.

-

After the incubation period, aspirate the media and fix the cells with 10% formalin for 15 minutes at room temperature.

-

Wash the plates with water and then stain with 0.5% crystal violet solution for 20 minutes.

-

Thoroughly wash the plates with water to remove excess stain and allow them to air dry.

-

Solubilize the bound crystal violet by adding 10% acetic acid to each well.

-

Measure the absorbance at 595 nm using a plate reader. The absorbance is proportional to the number of viable cells.

Ligand-Induced Thermal Shift Assay

This assay determines the binding of this compound to enolase by measuring the change in the thermal stability of the protein upon ligand binding.

Materials:

-

Cell lysates or purified recombinant enolase

-

This compound stock solution

-

Assay buffer (e.g., 20 mM Tris-HCl, 1 mM EDTA, 1 mM β-mercaptoethanol, pH 7.4)

-

Thermal cycler or heating block

-

Centrifuge

-

SDS-PAGE equipment and reagents

-

Immunoblotting equipment and reagents (including primary antibody against enolase)

Procedure:

-

Prepare cell lysates or dilute purified enolase in the assay buffer.

-

In separate tubes, incubate the protein samples with either this compound or a vehicle control.

-

Heat the samples across a range of temperatures (e.g., 40°C to 70°C) for a set time (e.g., 3 minutes) at each temperature point, followed by a cooling step.

-

After heating, centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

-

Carefully collect the supernatant, which contains the soluble, non-denatured protein.

-

Resolve the proteins in the supernatant by SDS-PAGE.

-

Transfer the proteins to a membrane and perform immunoblotting using an antibody specific for enolase.

-

Analyze the band intensities at each temperature. A ligand-induced shift to a higher melting temperature (Tm) indicates binding and stabilization of the protein.

Conclusion and Future Directions

This compound represents a promising therapeutic lead for the treatment of ENO1-deleted cancers. Its high potency and selective mechanism of action highlight the potential of collateral lethality as a targeted cancer therapy strategy. However, the poor cell permeability of this compound, due to its phosphonate moiety, presents a challenge for clinical development.[1] To address this, pro-drug derivatives such as POMHEX have been developed to enhance cell permeability and have shown improved efficacy in preclinical models.[8][9][10] Future research will likely focus on optimizing the pharmacokinetic properties of this compound analogs and evaluating their efficacy and safety in clinical trials for patients with ENO1-deleted tumors. The principles outlined in this guide provide a solid foundation for researchers and drug developers working to advance this and other targeted metabolic therapies for cancer.

References

- 1. This compound is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is a natural phosphonate inhibitor of enolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. The 3S Enantiomer Drives Enolase Inhibitory Activity in this compound and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. New targeted therapy blocks metabolism in brain cancer cells with genetic vulnerability | MD Anderson Cancer Center [mdanderson.org]

- 9. An Enolase Inhibitor for the Targeted Treatment of ENO1-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. azolifesciences.com [azolifesciences.com]

The Impact of SF2312 on Trypanosoma brucei: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trypanosoma brucei, the causative agent of Human African Trypanosomiasis, is critically dependent on glycolysis for its energy production in the bloodstream form. This metabolic vulnerability presents a key target for therapeutic intervention. This document provides a comprehensive technical overview of the effects of SF2312, a potent inhibitor of the glycolytic enzyme enolase, on Trypanosoma brucei. We present quantitative data on its inhibitory activity, detailed experimental protocols for its investigation, and an exploration of its mechanism of action and downstream cellular consequences. This guide is intended to serve as a resource for researchers engaged in the development of novel trypanocidal agents.

Introduction

The protozoan parasite Trypanosoma brucei is responsible for significant human and veterinary disease in sub-Saharan Africa. The bloodstream form (BSF) of the parasite relies exclusively on glycolysis for ATP synthesis, making this pathway an attractive target for drug development.[1][2][3] Enolase, the enzyme that catalyzes the conversion of 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (PEP), is a crucial component of this pathway.[1][2][3] this compound and its derivatives are phosphonate compounds that have been identified as potent inhibitors of enolase.[1][2][3] This whitepaper details the trypanocidal effects of these compounds, providing a foundation for further research and development.

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of this compound and its analogs against T. brucei enolase (TbENO) and the parasite itself has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) and effective concentrations (EC50) reported in the literature.

Table 1: In Vitro Inhibition of Recombinant T. brucei Enolase (TbENO)

| Compound | IC50 (µM) |

| deoxy-SF2312 | 0.60 ± 0.23 |

Data sourced from studies on recombinant TbENO inhibition.[1][2][3]

Table 2: In Vitro Activity against T. brucei Bloodstream Forms

| Compound | EC50 (µM) |

| POM-SF2312 | 0.45 ± 0.10 |

Data from in vitro viability assays on T. brucei bloodstream forms.

Mechanism of Action: Inhibition of Glycolysis

This compound and its analogs act by directly inhibiting the enzymatic activity of enolase in T. brucei. This inhibition blocks a critical step in glycolysis, leading to a rapid depletion of cellular ATP. Given the parasite's absolute reliance on this pathway for energy in its bloodstream stage, the inhibition of enolase has a potent trypanocidal effect.

Downstream Signaling Consequences of Metabolic Stress

The inhibition of glycolysis and subsequent depletion of ATP in T. brucei triggers a cascade of downstream cellular events. A key sensor of cellular energy status is the AMP-activated protein kinase (AMPK). An increased AMP:ATP ratio activates AMPK, which in turn initiates signaling pathways that can lead to cell cycle arrest and differentiation from the proliferative "slender" form to the quiescent, transmissible "stumpy" form. This differentiation is a survival strategy for the parasite, preparing it for its transition to the tsetse fly vector.

References

The Potential of SF2312 as an Anti-Parasitic Agent: A Technical Whitepaper

Abstract

The relentless evolution of drug resistance in parasitic pathogens necessitates the urgent discovery of novel therapeutic agents with unique mechanisms of action. The natural phosphonate antibiotic, SF2312, a potent inhibitor of the highly conserved glycolytic enzyme enolase, presents a compelling starting point for anti-parasitic drug discovery. Glycolysis is an essential metabolic pathway for many parasites, particularly for the bloodstream form of trypanosomatids like Trypanosoma brucei, which rely on it exclusively for ATP synthesis.[1][2][3][4] This dependency makes enolase a validated and highly vulnerable drug target.[1] While this compound itself exhibits poor cell permeability, recent studies on its analogues and prodrug derivatives have demonstrated significant in vitro activity against T. brucei.[2][5][6] This whitepaper consolidates the current understanding of this compound's mechanism, summarizes the preclinical anti-parasitic data, outlines key experimental protocols, and explores the strategic path forward for developing this compound-based anti-parasitic therapeutics.

Introduction: Targeting a Metabolic Vulnerability

Parasitic diseases, including African trypanosomiasis (sleeping sickness), continue to pose a significant threat to global health.[7] The existing therapeutic arsenal is limited and hampered by issues of toxicity and growing resistance.[7] A promising strategy in drug discovery is the targeting of metabolic pathways that are essential for the parasite but not for the host.

The glycolytic pathway is a prime example of such a target. In bloodstream forms of Trypanosoma brucei, glycolysis is the sole source of ATP production, making its components indispensable for parasite survival.[2][3][4][6] One of the key enzymes in this pathway is enolase (2-phospho-D-glycerate hydrolase), which catalyzes the reversible dehydration of 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (PEP).[1][8]

This compound is a natural product isolated from the actinomycete Micromonospora that has been identified as a highly potent, low-nanomolar inhibitor of enolase.[9] Its potential as an anti-parasitic agent is derived directly from its validated mechanism of action against this critical enzyme.

Mechanism of Action: Inhibition of Enolase

This compound functions as a transition state analogue inhibitor of enolase. The molecule binds to the active site, interacting with conserved catalytic residues and magnesium ions, thereby preventing the conversion of 2-PG to PEP.[9] This action effectively blocks the progression of glycolysis, leading to a rapid depletion of ATP, growth arrest, and ultimately, cell death in organisms wholly dependent on this pathway.[1] The validation of enolase as a drug target in T. brucei has been confirmed through RNA interference (RNAi) studies, which showed that a significant reduction in enolase activity leads to parasite death within two days.[1][9]

The diagram below illustrates the central role of enolase in the trypanosomal glycolytic pathway and the inhibitory action of this compound.

References

- 1. Enolase: A Key Player in the Metabolism and a Probable Virulence Factor of Trypanosomatid Parasites—Perspectives for Its Use as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Enolase Inhibitors as Early Lead Therapeutics against Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enolase Inhibitors as Early Lead Therapeutics against Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tackling Sleeping Sickness: Current and Promising Therapeutics and Treatment Strategies | MDPI [mdpi.com]

- 8. Importance of enolase in Giardia lamblia differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

Methodological & Application

Application Notes and Protocols for SF2312 in Cell Culture Experiments

Introduction

SF2312 is a naturally occurring phosphonate antibiotic produced by the actinomycete Micromonospora.[1][2] It has been identified as a highly potent, low-nanomolar inhibitor of the glycolytic enzyme enolase.[1][2][3] Enolase is a critical enzyme in the glycolysis pathway, responsible for the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (PEP).[1][4] Due to its mechanism, this compound is a valuable tool for cancer research, particularly for studying metabolic vulnerabilities in tumors exhibiting the Warburg effect. Its most significant application lies in the selective targeting of cancer cells with a homozygous deletion of the ENO1 gene, a condition found in some aggressive cancers like glioblastoma.[1][5] In these cells, the inhibition of the remaining enolase isoform, ENO2, by this compound leads to synthetic lethality, making it a promising agent for targeted cancer therapy research.[4][6]

Mechanism of Action

This compound functions as a transition state analogue that binds to the active site of enolase, preventing its catalytic activity.[4] This inhibition blocks the glycolytic pathway, leading to an accumulation of upstream metabolites (like 3-PGA) and a depletion of downstream metabolites (like PEP and lactate).[1] This disruption of glycolysis severely impairs cellular energy production, especially under hypoxic conditions where cells are heavily reliant on this pathway.[1][2] In cancer cells lacking the ENO1 gene, the inhibition of the ENO2 paralog is catastrophic, leading to selective cell death.[1][5]

Caption: this compound inhibits the enolase enzyme in the glycolysis pathway.

Data Summary

Quantitative data from studies on this compound are summarized below for easy reference.

Table 1: In Vitro Potency of this compound Against Human Enolase Isoforms

| Enzyme Target | IC50 (nM) | Reference |

| Human Recombinant ENO1 | 37.9 | [3] |

| Human Recombinant ENO2 | 42.5 | [3] |

Table 2: Cellular Effects of this compound on ENO1-Deleted Glioma Cells (D423)

| Assay | Effective Concentration (µM) | Treatment Duration | Observations | Reference |

| Proliferation Inhibition | Low µM range | 2 weeks | Significant inhibition of cell growth. | [1][5] |

| > 200 µM | 2 weeks | Required concentration for inhibition in ENO1-rescued cells. | [1][5] | |

| Apoptosis Induction | Starts at 12.5 µM | 2 weeks | Induction of cell death in ENO1-deleted cells. | [5] |

| 400 µM | 2 weeks | Required concentration for cell death in ENO1-rescued cells. | [5] | |

| Glycolysis Inhibition | 10 µM | 72 hours | Selective blockage of glycolysis in ENO1-deleted cells. | [1] |

Experimental Protocols

Protocol 1: Preparation and Handling of this compound

This protocol outlines the steps for preparing this compound for use in cell culture.

Materials:

-

This compound powder

-

Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Sterile 0.22 µm syringe filter

Procedure:

-

Reconstitution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound by dissolving the powder in sterile DMSO. Vortex briefly to ensure it is fully dissolved.

-

Sterilization: While this compound is an antibiotic, it is best practice to ensure the stock solution is sterile for cell culture use. If necessary, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.[3]

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.

-

Working Solution: When ready to use, thaw an aliquot and dilute it to the final desired concentration in pre-warmed cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity.

Protocol 2: Cell Proliferation and Viability Assay

This protocol details a long-term assay to assess the selective toxicity of this compound.

Materials:

-

ENO1-deleted cells (e.g., D423 glioma) and corresponding ENO1-rescued control cells.[1]

-

Complete cell culture medium (e.g., DMEM with 10% FBS).[4]

-

Multi-well cell culture plates (e.g., 96-well)

-

This compound stock solution

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed the ENO1-deleted and ENO1-rescued cells in separate wells of a 96-well plate at a low density appropriate for a long-term (e.g., 14-day) experiment. Allow cells to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium. Concentrations should span a wide range to determine the IC50 (e.g., 0.1 µM to 500 µM). Include a vehicle control (medium with DMSO only).

-

Incubation: Replace the medium in the wells with the this compound-containing medium. Incubate the cells for an extended period, such as 14 days, refreshing the medium with the appropriate inhibitor concentration every 3-4 days.[1][5]

-

Quantification:

-

At the end of the treatment period, wash the cells with PBS.

-

Stain the cells with Hoechst 33342 according to the manufacturer's protocol to label the nuclei.

-

Image the plates using a high-content imaging system or fluorescence microscope.

-

Use image analysis software to count the total number of cells (nuclei) in each well.

-

-

Data Analysis: Normalize the cell count in each treated well to the vehicle control. Plot the normalized cell number against the log of the this compound concentration to determine the IC50 for each cell line.

Protocol 3: Glycolytic Flux Analysis with ¹³C-Labeled Glucose

This protocol is used to confirm that this compound inhibits enolase in intact cells.

Materials:

-

ENO1-deleted and ENO1-rescued cells

-

Glucose-free culture medium

-

¹³C-labeled glucose (e.g., [1-¹³C]-glucose)

-

This compound stock solution

-

Reagents for metabolite extraction (e.g., ice-cold methanol/water solution)

-

Analytical instrument (LC-MS or NMR)

Procedure:

-

Cell Culture and Treatment: Culture ENO1-deleted and isogenic rescued cells to ~70-80% confluency.

-

Media Change: Replace the standard medium with glucose-free medium supplemented with ¹³C-labeled glucose.

-

Inhibitor Addition: Treat the cells with this compound (e.g., 10 µM) or a vehicle control for a specified period (e.g., 72 hours).[1]

-

Metabolite Extraction:

-

At the end of the treatment, quickly wash the cells with ice-cold PBS.

-

Immediately add an ice-cold extraction solvent (e.g., 80% methanol) to quench metabolism and lyse the cells.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

-

-

Analysis: Analyze the supernatant containing the polar metabolites using LC-MS or NMR to measure the levels of ¹³C-labeled glycolytic intermediates, such as 3-PGA, PEP, and lactate.[1]

-

Data Interpretation: A successful inhibition of enolase by this compound will result in an increased ratio of upstream metabolites (e.g., ³-PGA) to downstream metabolites (e.g., PEP) in the treated cells compared to the control.[5]

Caption: Experimental workflow for assessing this compound cytotoxicity.

Important Considerations

-

Cell Permeability: this compound is known to have poor cell permeability, which can result in a significant difference between its in vitro enzymatic IC50 (nM range) and its effective concentration in cell-based assays (µM range).[7] For improved potency in cellular systems, consider using prodrug derivatives like POMSF, which have shown up to a 50-fold increase in potency.[7]

-

Controls are Critical: Always include a vehicle control (DMSO) to account for any effects of the solvent. The use of isogenic ENO1-rescued cell lines is essential to demonstrate the selective toxicity of this compound and confirm that the observed effects are due to the targeted inhibition of enolase in an ENO1-deficient background.[1][5]

-

Hypoxic Conditions: The potency of this compound is enhanced under anaerobic or hypoxic conditions, as cells become more dependent on glycolysis for ATP production.[1] Consider performing experiments in a hypoxic chamber to mimic the tumor microenvironment.

-

Chirality: this compound has two stereocenters. Research has shown that the (3S,5S)-enantiomer is the active form that binds to the enolase active site.[4] Ensure the compound used is the correct and active form if using a synthesized version.

References

- 1. This compound is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is a natural phosphonate inhibitor of enolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The 3S Enantiomer Drives Enolase Inhibitory Activity in this compound and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | Enolase inhibitor | Probechem Biochemicals [probechem.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Potency Testing of SF2312

Introduction

SF2312 is a natural phosphonate antibiotic produced by the actinomycete Micromonospora.[1][2] It has been identified as a highly potent, low-nanomolar inhibitor of enolase, a critical enzyme in the glycolytic pathway.[1][3][4] Enolase catalyzes the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (PEP).[5] The primary mechanism of action of this compound is the inhibition of this enzymatic activity, leading to a bottleneck in glycolysis and subsequent energy depletion within the cell.[1][2]

This compound has garnered significant interest in oncology research due to its selective toxicity towards cancer cells with a homozygous deletion of the ENO1 gene.[1][6] These cancer cells rely entirely on the ENO2 isoform for glycolytic function, creating a synthetic lethal vulnerability.[5][7] Inhibition of the remaining ENO2 by this compound is catastrophic for these cells, while normal cells (expressing ENO1) are much less affected.[1][6] These application notes provide detailed protocols for assessing the enzymatic and cellular potency of this compound in vitro.

Mechanism of Action: Enolase Inhibition

This compound acts as a transition state analogue inhibitor of enolase.[5] It binds to the active site of both ENO1 and ENO2, interacting with magnesium ions that are essential for catalysis.[1] This binding prevents the substrate, 2-PGA, from being converted to PEP, effectively halting the glycolytic pathway at this penultimate step. The consequence is a depletion of downstream metabolites, including pyruvate and lactate, and a reduction in ATP generation, particularly under anaerobic conditions where cells rely heavily on glycolysis.[1][8]

Experimental Protocols

Enzymatic Potency Assessment: Enolase Inhibition Assay